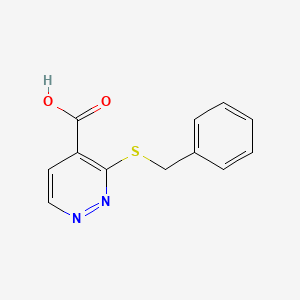

3-(Benzylsulfanyl)pyridazine-4-carboxylic acid

Description

3-(Benzylsulfanyl)pyridazine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine core substituted at position 3 with a benzylsulfanyl group (-S-CH₂C₆H₅) and at position 4 with a carboxylic acid (-COOH). Its molecular formula is C₁₂H₁₀N₂O₂S, with a molecular weight of 264.29 g/mol. This compound is primarily utilized as a synthetic building block in organic and medicinal chemistry, as evidenced by its commercial availability for research purposes .

Properties

IUPAC Name |

3-benzylsulfanylpyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c15-12(16)10-6-7-13-14-11(10)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMFIQUTZRTJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=CN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(benzylsulfanyl)pyridazine-4-carboxylic acid typically involves the reaction of pyridazine derivatives with benzylthiol under specific conditions. One common synthetic route includes the following steps:

Starting Material: Pyridazine-4-carboxylic acid.

Reagent: Benzylthiol.

Catalyst: A base such as sodium hydroxide or potassium carbonate.

Solvent: An organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reaction Conditions: The reaction mixture is heated to a temperature range of 80-120°C for several hours.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity levels.

Chemical Reactions Analysis

3-(Benzylsulfanyl)pyridazine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Organic solvents like dichloromethane, ethanol.

Major products formed from these reactions include sulfoxides, sulfones, and alcohol derivatives.

Scientific Research Applications

Synthesis of 3-(Benzylsulfanyl)pyridazine-4-carboxylic acid

The synthesis of this compound typically involves multi-step organic reactions starting from pyridazine derivatives. The process may include the introduction of the benzylsulfanyl group through nucleophilic substitution reactions, followed by carboxylation to yield the final product. The general reaction scheme can be summarized as follows:

- Formation of pyridazine core : Using appropriate reagents to construct the pyridazine ring.

- Substitution with benzylsulfanyl group : Employing benzyl thiols in a nucleophilic substitution reaction.

- Carboxylation : Introducing the carboxylic acid functional group through carboxylation reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives have shown significant activity against Mycobacterium tuberculosis, including multi-drug resistant strains. A study demonstrated that certain benzylsulfanyl derivatives exhibited sub-micromolar minimum inhibitory concentrations (MIC) against Mtb strain H37Rv, outperforming traditional antibiotics like isoniazid and moxifloxacin .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that this compound derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies showed potent inhibition of cell proliferation in various cancer cell lines, including breast and colon cancer cells . The mechanism involves inducing apoptosis and disrupting cell cycle progression, making it a promising candidate for further development as an anticancer agent.

Case Studies and Research Findings

- Antitubercular Activity : A series of benzylsulfanyl benzo-heterocycle amides were synthesized and evaluated for their anti-tubercular activities. Notably, derivatives exhibited significant efficacy against resistant strains of Mtb, indicating their potential as new leads in tuberculosis treatment .

- Anticancer Studies : In a comprehensive evaluation of 3,6-disubstituted pyridazines, including those similar to this compound, researchers reported significant anticancer activity through CDK inhibition. These compounds were shown to induce apoptosis in human tumor cell lines with IC50 values in the nanomolar range .

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)pyridazine-4-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzylsulfanyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs on Pyridazine Core

5-(3-Trifluoromethylbenzyl)pyridazine-4-carboxylic Acid (Compound 20)

- Structure : Pyridazine with a 3-trifluoromethylbenzyl group at position 5 and a carboxylic acid at position 4.

- Synthesis : Prepared via condensation of 4-pyridazinecarboxylic acid and 3-trifluoromethylbenzaldehyde in sulfuric acid and acetic acid .

- Key Differences: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing the acidity of the carboxylic acid compared to the benzylsulfanyl analog.

3-(Trifluoromethyl)pyridazine-4-carboxylic Acid

- Structure : Pyridazine with -CF₃ at position 3 and -COOH at position 4.

- Properties :

- Functional Impact : The -CF₃ group increases metabolic stability but may reduce solubility in polar solvents.

Functional Analogs with Benzylsulfanyl Moieties

4-(Substituted Benzylsulfanyl)pyridine-2-carboxamides

- Structure : Pyridine core with benzylsulfanyl at position 4 and carboxamide at position 2.

- Bioactivity : Exhibits antimycobacterial activity against M. tuberculosis and multidrug-resistant strains (MIC: 8–250 µmol/L) .

- Comparison :

- The pyridine ring (6-membered, one nitrogen) vs. pyridazine (6-membered, two adjacent nitrogens) alters electronic density and hydrogen-bonding capacity.

- The carboxamide group (-CONH₂) enhances target binding compared to the carboxylic acid (-COOH).

8-Arylhydrazono-2-(benzylsulfanyl)-7H-purin-6-ones

- Structure: Purine core with benzylsulfanyl at position 2 and arylhydrazono at position 6.

- Properties : Exists predominantly in hydrazone tautomeric form, with absorption spectra sensitive to solvent polarity .

- Divergent Applications : Used in dye synthesis and studying tautomerism, unlike the pyridazine-carboxylic acid’s role as a building block.

Coordination Complexes and Other Derivatives

trans-Bis[8-(benzylsulfanyl)quinoline-κ²N,S]dichloridocobalt(II)

Data Tables: Comparative Analysis

Table 1. Structural and Functional Comparison

Table 2. Physicochemical Properties

Biological Activity

3-(Benzylsulfanyl)pyridazine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridazine ring substituted with a benzylsulfanyl group at the 3-position and a carboxylic acid at the 4-position. This unique arrangement contributes to its reactivity and interaction with biological targets.

Antimycobacterial Activity

Research has shown that derivatives of benzylsulfanyl pyridine compounds exhibit significant antimycobacterial activity. For instance, studies on related compounds indicate that they can inhibit Mycobacterium tuberculosis, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values for these compounds typically range from 8 to 250 µmol/L, demonstrating efficacy against both sensitive and resistant strains .

Table 1: Antimycobacterial Activity of Related Compounds

| Compound | MIC (µmol/L) | Target Organism |

|---|---|---|

| 4-(Substituted benzylsulfanyl)pyridine-2-carboxamides | 8-250 | M. tuberculosis |

| This compound | TBD | M. tuberculosis (predicted) |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicate that this compound may exhibit selective cytotoxicity towards certain cancer cells while sparing normal cells. The underlying mechanisms are believed to involve the induction of apoptosis and inhibition of cell proliferation.

The mechanism of action for this compound involves multiple pathways:

- Enzyme Inhibition : The compound may interact with key enzymes involved in cellular metabolism, disrupting their function.

- Receptor Modulation : It can bind to specific receptors, influencing signaling pathways that regulate cell growth and survival.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it could induce oxidative stress in target cells, leading to apoptosis.

Study on Antimycobacterial Efficacy

A study conducted by researchers synthesized various derivatives of pyridine carboxamides and evaluated their antimycobacterial properties against M. tuberculosis and non-tuberculous mycobacteria. The results indicated that modifications in the benzyl moiety did not significantly alter activity, suggesting that the pyridine core is critical for biological function .

Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on human breast cancer cell lines. The study revealed that this compound could inhibit cell growth effectively at low micromolar concentrations, with further analysis needed to elucidate the specific apoptotic pathways involved .

Q & A

Basic: What are the standard synthetic routes for 3-(Benzylsulfanyl)pyridazine-4-carboxylic acid?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. A common approach includes:

Core Pyridazine Formation : Condensation of hydrazine derivatives with diketones or via cyclization of α,β-unsaturated carbonyl compounds.

Sulfanyl Group Introduction : Nucleophilic substitution or thiol-ene reactions. For example, benzyl mercaptan may react with a halogenated pyridazine intermediate (e.g., 3-chloropyridazine-4-carboxylic acid) under basic conditions .

Carboxylic Acid Functionalization : Protection/deprotection strategies (e.g., using tert-butyl esters) to avoid side reactions during sulfanyl group installation .

Key Considerations : Optimize reaction temperature (e.g., 60–80°C for thiol substitution) and solvent polarity (e.g., DMF or THF) to enhance yield.

Advanced: How can researchers resolve contradictions in NMR and mass spectrometry data during characterization?

Methodological Answer:

Contradictions often arise from isomerism, impurities, or dynamic equilibria. Strategies include:

- Multi-Technique Cross-Validation :

- NMR : Compare chemical shifts with structurally analogous compounds (e.g., 6-(3-fluorophenyl)pyridazine-4-carboxylic acid, where the fluorophenyl group causes predictable deshielding ).

- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns to rule out contaminants.

- X-ray Crystallography : Resolve ambiguity in regiochemistry (e.g., sulfanyl vs. carboxylate positioning) using single-crystal data, as demonstrated in cobalt complexes with benzylsulfanyl ligands .

- Dynamic NMR Experiments : Detect rotational barriers in the benzylsulfanyl group at variable temperatures.

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Identify proton environments (e.g., pyridazine ring protons at δ 7.5–8.5 ppm, benzylsulfanyl CH₂ at δ 3.8–4.2 ppm) .

- IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) .

- UV-Vis : Assess π→π* transitions in the pyridazine ring (λmax ~260–280 nm).

- Chromatography :

- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) for purity assessment.

- TLC : Monitor reaction progress with silica gel and ethyl acetate/hexane (1:1).

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves regioselectivity in pyridazine ring formation .

- Flow Chemistry : Enhances scalability and heat transfer for exothermic thiol substitution steps .

- Catalytic Optimization : Use Pd catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, ensuring inert atmospheres to prevent thiol oxidation .

- Byproduct Mitigation : Introduce scavengers (e.g., polymer-bound thiophiles) to remove excess benzyl mercaptan.

Basic: What biological pathways or molecular targets are associated with this compound?

Methodological Answer:

- MAPK/ERK Pathway Modulation : The pyridazine core and sulfanyl group may interact with kinases involved in cell proliferation. Structural analogs show inhibition of ERK phosphorylation in cancer cell lines .

- Enzyme Inhibition : Carboxylic acid moiety chelates metal ions in active sites (e.g., matrix metalloproteinases) .

- Receptor Binding : Benzylsulfanyl groups enhance lipophilicity, improving penetration into hydrophobic binding pockets (e.g., GPCRs) .

Advanced: How can computational modeling guide the design of derivatives with enhanced activity?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to predict binding poses with targets (e.g., EGFR kinase). The benzylsulfanyl group’s orientation in the active site can be optimized for van der Waals interactions .

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups on the benzyl ring may increase kinase affinity .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives with low RMSD values.

Basic: How is the stability of this compound assessed under varying conditions?

Methodological Answer:

- Thermal Stability : TGA/DSC to determine decomposition temperatures (e.g., >200°C for the anhydrous form).

- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. Carboxylic acid protonation (pH <4) reduces aqueous solubility but enhances shelf life .

- Light Sensitivity : Conduct accelerated aging under UV light (254 nm) to identify photodegradation products (e.g., sulfoxide formation) .

Advanced: What strategies address low solubility in biological assays?

Methodological Answer:

- Prodrug Design : Convert carboxylic acid to methyl esters or amides for cell permeability, with enzymatic cleavage in vivo .

- Nanoformulation : Use liposomes or PEGylated nanoparticles to enhance bioavailability.

- Co-Solvent Systems : Employ DMSO/PBS mixtures (<1% DMSO) to maintain compound integrity while minimizing cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.